REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].OO.C(Cl)(C1C=CC=CC=1)(C)C.C([O:31][O:32]C(C1C=CC=CC=1)(C)C)(C1C=CC=CC=1)(C)C>>[O-:31][OH:32].[C:4]1([CH:2]([CH3:3])[CH3:1])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:4.5|
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred vigorously for 35 minutes at 25° C.±2° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250 ml round bottom flask equipped with a magnetic stirrer, condenser
|
Type
|
ADDITION
|
Details
|
thermometer and addition funnel
|
Type
|
CUSTOM
|
Details
|
was immersed in a 25° C.
|
Type
|
CUSTOM
|
Details
|
to come to 23° C
|
Type
|
STIRRING
|
Details
|
stirred 1 hour at 30° C.±2° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature raised to 35° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred an additional hour at 35° C.±2° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature raised to 40° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred 1 hour at 40° C.± 2° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |